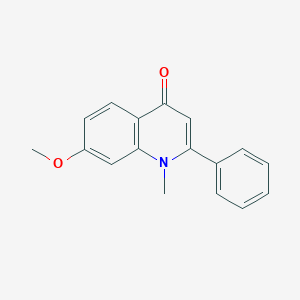
Eduleine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eduleine belongs to the class of organic compounds known as phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pomes. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Pharmacological Applications
Eduleine has been studied for its potential pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
Anticancer Activity
Research indicates that compounds similar to this compound can disrupt cell division in cancer cells, making them potential candidates for anticancer therapies. A review highlighted that natural products from medicinal plants are a promising source for developing drugs targeting various cancers, including lung and breast cancer .
Antimicrobial Properties
This compound's potential as an antimicrobial agent is also noteworthy. Natural compounds with quinoline structures have been shown to possess antimicrobial activity against various pathogens. The mechanisms include disrupting microbial cell membranes and inhibiting essential microbial enzymes .
Applications in Material Science
Recent advancements in material science have explored the use of this compound-inspired compounds in developing antimicrobial surfaces. These surfaces can prevent biofouling and reduce infection rates in medical settings by leveraging the unique properties of natural compounds .
Summary of Research Findings
Propriétés
Numéro CAS |
483-51-2 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
7-methoxy-1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3 |
Clé InChI |
SNNYHVVKJUPXKZ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
melting_point |
200-201°C |
Key on ui other cas no. |
483-51-2 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















